4-Cyano-3-propoxybenzenesulfonyl chloride
Overview
Description
“4-Cyano-3-propoxybenzenesulfonyl chloride” is a chemical compound with the molecular formula C10H10ClNO3S . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is 259.71 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not clearly defined due to the lack of specific information .Scientific Research Applications
Molecular Structure and Spectroscopic Studies
Sulfonyl chloride derivatives, including those similar to 4-Cyano-3-propoxybenzenesulfonyl chloride, have been extensively studied for their molecular structure and spectroscopic properties. For example, research on 4-Cyano-2-methoxybenzenesulfonyl Chloride (a compound with close structural resemblance) utilized vibrational spectroscopy and theoretical methods to explore its spectroscopic properties and chemical significance. These studies provide insights into the sulfonyl chloride functional group's role in biologically active compounds, offering a foundation for further chemical and pharmaceutical research (Nagarajan & Krishnakumar, 2018).
Enhancing Detection Responses in Analytical Chemistry
Sulfonyl chlorides have been employed to increase the sensitivity of detection methods in analytical chemistry. A practical approach using derivatization techniques with sulfonyl chlorides, including 4-nitrobenzenesulfonyl chloride, significantly enhanced the detection responses of estrogens in liquid chromatography–mass spectrometry analyses. This method allowed for the reproducible and accurate quantification of estrogens in biological fluids, showcasing the potential of sulfonyl chlorides in improving analytical methodologies (Higashi et al., 2006).
Application in Solid-Phase Synthesis
The versatility of sulfonyl chlorides extends to solid-phase synthesis, where they serve as key intermediates for various chemical transformations. A review highlighted the use of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and sulfonyl chlorides, in generating diverse chemical scaffolds. This underscores the role of sulfonyl chlorides in facilitating the synthesis of complex molecules, contributing to advancements in drug discovery and material science (Fülöpová & Soural, 2015).
Novel Chiral Fluorinating Agents
Research into sulfonyl chlorides has led to the synthesis of novel chiral fluorinating agents, demonstrating the compounds' utility in creating optically active molecules. This application is crucial for the pharmaceutical industry, where the chirality of drug molecules can significantly affect their efficacy and safety (Sun, Liu, & Tang, 2008).
Bacterial Biofilm Inhibition and Cytotoxicity
Sulfonyl chloride derivatives have been investigated for their potential in inhibiting bacterial biofilms and assessing cytotoxicity. These studies are vital for developing new antimicrobial agents and understanding the safety profile of sulfonyl chloride-based compounds in biomedical applications (Abbasi et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-cyano-3-propoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c1-2-5-15-10-6-9(16(11,13)14)4-3-8(10)7-12/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBXBOYHUSDTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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